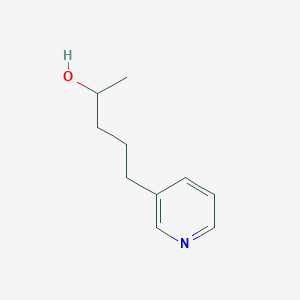

5-(Pyridin-3-yl)pentan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-3-ylpentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-9(12)4-2-5-10-6-3-7-11-8-10/h3,6-9,12H,2,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSGUMOZIVWFFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC1=CN=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Pyridin 3 Yl Pentan 2 Ol

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 5-(pyridin-3-yl)pentan-2-ol, the analysis involves key disconnections of carbon-carbon and carbon-heteroatom bonds.

Analysis of the Pyridine (B92270) Nucleus Introduction

The introduction of the pyridine ring is a critical aspect of the synthesis. Several strategies can be envisioned for incorporating the 3-substituted pyridine motif. One common approach involves the use of pre-functionalized pyridine derivatives that can be coupled with a suitable five-carbon chain.

A primary disconnection strategy breaks the C3-C4 bond of the pentanol (B124592) side chain, leading to a pyridin-3-yl organometallic reagent and a suitable electrophile containing the C5 backbone. For instance, 3-lithiopyridine or a 3-pyridyl Grignard reagent could react with a 4-pentenal (B109682) derivative. Alternatively, a Suzuki or Negishi coupling of a 3-halopyridine with an appropriate organoboron or organozinc reagent, respectively, offers a versatile and widely used method for constructing the key C-C bond. nih.govbeilstein-journals.org

Another retrosynthetic approach involves building the pyridine ring itself from acyclic precursors. While more complex, methods like the Hantzsch pyridine synthesis could be adapted, though this is generally less common for preparing simple substituted pyridines compared to functionalization of the pre-formed ring. advancechemjournal.com

Stereochemical Control Points Identification

The chiral center at the C2 position of the pentanol chain is a crucial stereochemical control point. The retrosynthetic analysis must consider how to establish the desired (R) or (S) configuration at this center.

A logical disconnection is at the C2-C3 bond, which simplifies the molecule into a pro-chiral ketone, 5-(pyridin-3-yl)pentan-2-one, and a methyl nucleophile (e.g., methylmagnesium bromide). The subsequent stereoselective reduction of the ketone would then be the key step for introducing the chirality.

Alternatively, a disconnection can be made between the hydroxyl group and the C2 carbon. This leads to the consideration of asymmetric addition of a nucleophile to a pro-chiral aldehyde, or the asymmetric opening of a terminal epoxide. These strategies are central to the enantioselective synthesis discussed in the following sections.

Enantioselective Synthesis of Chiral this compound Isomers

The demand for enantiomerically pure compounds has driven the development of numerous asymmetric synthetic methods. For this compound, achieving high enantioselectivity in the formation of the secondary alcohol is paramount.

Asymmetric Catalysis Approaches

Asymmetric catalysis, utilizing either metal complexes with chiral ligands or small organic molecules (organocatalysis), provides an efficient means to generate chiral products from prochiral substrates. acs.orgru.nl

Chiral Lewis acids can activate carbonyl compounds towards nucleophilic attack, creating a chiral environment that directs the approach of the nucleophile to one face of the carbonyl group. In the context of synthesizing this compound, a chiral Lewis acid could be employed to catalyze the addition of a methyl group (from an organometallic reagent) to 4-(pyridin-3-yl)butanal.

Various chiral Lewis acid systems have been developed, often involving metals like titanium, zinc, or lanthanides complexed with chiral ligands such as BINOL derivatives. acs.org140.122.64 For example, a titanium/BINOL catalyst system has been shown to be effective in the asymmetric allylation of aldehydes, a reaction type that could be adapted for the synthesis of related chiral alcohols. acs.org The choice of Lewis acid and ligand is critical and often requires empirical screening to achieve high enantiomeric excess (ee).

Table 1: Examples of Chiral Lewis Acid Catalyzed Reactions for the Synthesis of Chiral Alcohols

| Catalyst System | Substrate Type | Nucleophile | Enantioselectivity (ee) | Reference |

| Ti(O-i-Pr)₄ / BINOL | Aldehyde | Allyltributyltin | >95% | acs.org |

| Lanthanide Triflate / Chiral Ligand | Aldehyde | Various | Low (5%) | 140.122.64 |

| Camphor-derived Ligand / Metal Salt | Aldehyde | Acrylate | Good to High | 140.122.64 |

This table presents examples of chiral Lewis acid-catalyzed reactions relevant to the synthesis of chiral secondary alcohols and is not specific to this compound.

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering advantages in terms of cost, toxicity, and stability. scienceopen.com For the synthesis of chiral secondary alcohols, several organocatalytic strategies are applicable. thieme-connect.com

One prominent approach is the asymmetric reduction of a prochiral ketone, such as 5-(pyridin-3-yl)pentan-2-one. Chiral oxazaborolidines, as popularized by Corey, Bakshi, and Shibata (CBS reduction), are highly effective catalysts for the enantioselective reduction of ketones with borane.

Another strategy involves the organocatalytic alpha-functionalization of aldehydes. For instance, an aldehyde could be sulfenylated in the presence of a chiral amine catalyst, followed by diastereoselective addition of an organometallic reagent and subsequent desulfurization to yield the enantioenriched secondary alcohol. thieme-connect.com This method allows for the synthesis of chiral alcohols where the two groups attached to the alcohol carbon have similar steric demands. thieme-connect.com

Furthermore, oxidative kinetic resolution (OKR) of racemic secondary alcohols using chiral organocatalysts, such as chirally modified 2-azaadamantane (B3153908) N-oxyls (AZADOs), can provide access to optically active alcohols with high enantioselectivity. nih.govacs.org This method involves the selective oxidation of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted and in high enantiomeric purity. acs.orgnih.gov

Table 2: Organocatalytic Approaches for Chiral Secondary Alcohol Synthesis

| Catalytic Method | Catalyst Type | Substrate | Key Transformation | Enantioselectivity (ee) | Reference |

| Asymmetric Reduction | Chiral Oxazaborolidine (CBS) | Prochiral Ketone | Hydride Reduction | High | ru.nl |

| Asymmetric Sulfenylation | Chiral Amine | Aldehyde | α-Sulfenylation | High | thieme-connect.com |

| Oxidative Kinetic Resolution | Chiral AZADO | Racemic Secondary Alcohol | Enantioselective Oxidation | Up to >99% | acs.orgnih.gov |

This table illustrates general organocatalytic methods for synthesizing chiral secondary alcohols and is not exhaustive for the synthesis of this compound.

Biocatalytic Synthesis Pathways

Biocatalysis has emerged as a powerful tool in asymmetric synthesis, offering high selectivity under mild reaction conditions. researchgate.net For the synthesis of enantiomerically pure this compound, the asymmetric reduction of a corresponding ketone precursor, 5-(pyridin-3-yl)pentan-2-one, is a primary biocatalytic route. This transformation is typically achieved using alcohol dehydrogenases (ADHs). nih.gov

ADHs, particularly those from organisms like Lactobacillus kefir, have demonstrated broad substrate scope and excellent enantioselectivity in the reduction of various ketones to their corresponding (S)- or (R)-alcohols. researchgate.net The reaction involves the transfer of a hydride from a cofactor, usually nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) (NADPH), to the carbonyl carbon of the ketone. An effective cofactor regeneration system, such as using a sacrificial alcohol like isopropanol (B130326), is crucial for driving the reaction to completion with only a catalytic amount of the expensive cofactor. researchgate.net

A study on the chemoenzymatic synthesis of related pyridine-based α-fluorinated secondary alcohols highlighted the utility of ADH from Lactobacillus kefir in reducing prochiral ketones to chiral alcohols with high yields (up to 98%) and excellent enantiomeric excess (95% to >99% ee). nih.govresearchgate.net Applying this to 5-(pyridin-3-yl)pentan-2-one, one could expect similar efficiency.

Illustrative Biocatalytic Reduction of 5-(Pyridin-3-yl)pentan-2-one:

| Enzyme Source | Cofactor System | Substrate Concentration | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Lactobacillus kefir ADH | NADP+/Isopropanol | 50 mM | >95 | >99 (S)-enantiomer |

This table is illustrative and based on typical results for similar biocatalytic reductions.

Chiral Pool Strategies Utilizing Natural Precursors

The chiral pool strategy leverages naturally occurring, enantiomerically pure compounds as starting materials. For the synthesis of this compound, a suitable chiral precursor would contain the required stereocenter or a synthon that can be readily converted to it. Terpenes, amino acids, and hydroxy acids are common starting points in chiral pool synthesis. researchgate.net

A plausible chiral precursor for the C2-stereocenter could be an enantiopure lactate (B86563) or alanine (B10760859) derivative. For instance, (S)-ethyl lactate could be elaborated to form the carbon backbone. However, this approach often involves multiple steps and may not be the most efficient. A more direct approach might utilize a chiral terpene derivative. For example, a derivative of limonene (B3431351) or carvone (B1668592) could potentially be cleaved and functionalized to yield the desired pentanol chain with the correct stereochemistry, which would then be coupled to the pyridine ring.

The synthesis of chiral pyridyl-containing ligands has been accomplished using optically active ketones from the chiral pool as the source of chirality. This underscores the feasibility of using natural precursors to install the stereocenter in molecules like this compound.

Kinetic Resolution and Dynamic Kinetic Resolution Methods

Kinetic Resolution (KR)

Kinetic resolution is a widely used method for separating a racemic mixture of chiral compounds. nih.gov In the context of this compound, a racemic mixture could be subjected to a reaction, often an acylation, catalyzed by a chiral catalyst (enzymatic or non-enzymatic) that preferentially reacts with one enantiomer. This leaves the unreacted enantiomer in high enantiomeric purity. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are commonly used for the kinetic resolution of secondary alcohols via enantioselective acylation. researchgate.net

The major drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. nih.gov

Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution (DKR) overcomes the 50% yield limitation of KR by combining the resolution step with an in-situ racemization of the slower-reacting enantiomer. researchgate.net This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomerically pure product.

For the DKR of racemic this compound, a chemoenzymatic approach is often employed. This typically involves a lipase (like CALB) for the enantioselective acylation and a metal complex (often ruthenium- or iridium-based) to catalyze the racemization of the unacylated alcohol. mdpi.com This combination ensures that the slower-reacting enantiomer is continuously converted back to the racemate, which can then be acylated by the enzyme. Research has shown high selectivity for aryl-alkenyl alcohols using Ru-catalyzed hydrogen transfer, a principle applicable to pyridyl alkanols. mdpi.com

Illustrative DKR of (rac)-5-(Pyridin-3-yl)pentan-2-ol:

| Resolution Catalyst | Racemization Catalyst | Acyl Donor | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Candida antarctica Lipase B | Ru-complex | Isopropenyl acetate | >95 | >99 |

This table is illustrative and based on typical results for DKR of secondary alcohols.

Total Synthesis Routes and Their Efficiency Assessments

The total synthesis of a molecule like this compound can be approached through either a linear or a convergent strategy. The total synthesis of viscosamine, a cyclic pyridinium (B92312) alkaloid, provides an example of a multi-step synthesis starting from a pyridylalcohol, highlighting the complexities involved. researchgate.net

A convergent synthesis , in contrast, involves the separate synthesis of key fragments of the target molecule, which are then coupled together in the later stages. For this compound, a convergent approach would involve the synthesis of a pyridin-3-yl organometallic reagent (e.g., from 3-bromopyridine) and a separate synthesis of a chiral 5-halopentan-2-ol or a related electrophile. These two fragments would then be joined in a cross-coupling reaction. Convergent syntheses are generally more efficient as they involve fewer steps in the longest linear sequence and allow for the large-scale synthesis of the individual fragments. researchgate.netacs.org A one-pot, three-component synthesis of related 2-(1-amidoalkyl)pyridines showcases the efficiency of convergent approaches. researchgate.net

Atom economy is a measure of how many atoms from the starting materials are incorporated into the final desired product. organic-chemistry.orgnih.gov A reaction with 100% atom economy has no byproducts. Addition and rearrangement reactions are inherently atom-economical, whereas substitution and elimination reactions are less so. The development of catalytic, atom-economical cascade reactions is a key goal in modern organic synthesis. Ruthenium-catalyzed domino reactions for the synthesis of nitrogen heterocycles exemplify this principle. nih.govnih.gov

For the synthesis of this compound, a convergent approach using a catalytic cross-coupling reaction would likely have better step and atom economy than a long, linear synthesis involving stoichiometric reagents and protecting groups.

Convergent vs. Linear Synthesis Strategies

Novel Synthetic Techniques and Sustainable Chemistry Principles

Modern synthetic chemistry increasingly emphasizes the use of novel techniques and adherence to the principles of green chemistry to improve sustainability. nih.govnih.gov

Novel Synthetic Techniques:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields in the synthesis of pyridine derivatives. acs.orgnih.gov

Flow chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and control over reaction parameters, which is particularly beneficial for reactions involving hazardous reagents or unstable intermediates.

Photoredox catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forming C-C and C-heteroatom bonds under mild conditions, offering new routes for the functionalization of pyridines. nih.gov

Sustainable Chemistry Principles:

Use of Green Catalysts: Employing non-toxic and recyclable catalysts, such as iron-based catalysts for pyridine synthesis, reduces environmental impact. rsc.org

Environmentally Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids is a key aspect of sustainable synthesis. bohrium.comacs.org

Energy Efficiency: Utilizing methods like microwave irradiation or conducting reactions at ambient temperature reduces energy consumption. acs.org

The development of synthetic routes for this compound that incorporate these novel techniques and sustainable principles is crucial for creating efficient, cost-effective, and environmentally responsible manufacturing processes. nih.gov

Flow Chemistry Applications in this compound Synthesis

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering superior heat and mass transfer, improved safety for hazardous reactions, and potential for automation and scalability. mdpi.comresearchgate.net The synthesis of pyridine-containing alcohols and their precursors is well-suited to this approach.

Research into the synthesis of structurally related heteroaryl allylic alcohols has demonstrated the power of flow chemistry. For instance, the Grignard reaction of vinylmagnesium bromide with heteroaryl ketones, including 3-acetylpyridine (B27631) (a potential precursor to the target molecule's backbone), has been successfully performed in a capillary microreactor. tue.nl This method allowed for a significant reduction in reaction time from two hours in a traditional batch setup to just five minutes in flow, even at a higher temperature (0°C vs. -78°C). tue.nl Such protocols highlight the potential for highly efficient and rapid construction of precursors to this compound. The use of flow reactors can minimize the formation of byproducts and allow for the safe handling of reactive organometallic intermediates. thieme-connect.de

Table 1: Comparison of Batch vs. Flow Synthesis for a Related Pyridinyl Alcohol Precursor

| Parameter | Batch Synthesis | Flow Synthesis | Reference |

|---|---|---|---|

| Reaction Time | 2 hours | 5 minutes | tue.nl |

| Temperature | -78 °C | 0 °C | tue.nl |

| Key Advantages | Simple setup | Enhanced safety, speed, scalability | researchgate.nettue.nl |

Green Solvents and Solvent-Free Reaction Conditions

The principles of green chemistry encourage the reduction or elimination of hazardous substances, with a major focus on replacing volatile and toxic organic solvents. researchgate.net Solvents like DMF, NMP, and chlorinated hydrocarbons are being replaced by more benign alternatives such as water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF). whiterose.ac.uk

The synthesis of pyridinyl alcohols has been shown to be feasible in aqueous media. A patent describes the synthesis of 1-(pyridin-3-yl)propan-2-ol, a lower homolog of the target compound, by reacting 3-methylpyridine (B133936) with acetaldehyde (B116499) in ion-exchanged water, achieving a 91% yield. google.com Another green approach involves the synthesis of heterocyclic compounds from 3-acetyl pyridine in water using alum as an inexpensive and non-toxic catalyst. researchgate.net These examples demonstrate that the pyridine core is stable and reactive in aqueous conditions, opening the door for water-based syntheses of this compound. Solvent-free reactions, where reagents are heated together neat or with a solid catalyst, represent another key green strategy that can be applied. researchgate.netorgsyn.org

Table 2: Selected Green Solvents and Their Properties

| Solvent | Key Advantages | Potential Applications in Synthesis | Reference |

|---|---|---|---|

| Water | Non-toxic, non-flammable, inexpensive | Aldol-type condensations, catalyzed reactions | google.comresearchgate.netmdpi.com |

| Ethanol | Biodegradable, low toxicity, renewable | General solvent, reductions, crystallizations | whiterose.ac.uk |

| 2-Methyltetrahydrofuran (2-MeTHF) | Higher boiling point and less prone to peroxide formation than THF | Grignard reactions, organometallic chemistry | whiterose.ac.uk |

| Heptane | Less toxic than hexane (B92381) | Non-polar solvent for extractions and chromatography | whiterose.ac.uk |

Photocatalytic and Electrocatalytic Approaches

Photocatalysis and electrocatalysis utilize light and electricity, respectively, to drive chemical reactions, often under mild conditions and with high selectivity, replacing harsh chemical reagents. thieme-connect.de

Photocatalytic Methods: Visible-light photocatalysis, often employing iridium or ruthenium complexes, can generate radical intermediates for complex bond formations. tue.nl In a relevant example, a photocatalytic difluoroalkylation-induced 1,2-heteroarene migration was performed on 2-(pyridin-4-yl)but-3-en-2-ol. This reaction used fac-Ir(ppy)₃ as the photocatalyst under blue light irradiation, demonstrating that the pyridine ring and adjacent alcohol functionality can participate in sophisticated, light-driven transformations. tue.nl This type of methodology could be adapted to functionalize precursors or derivatives of this compound.

Electrocatalytic Methods: Electrosynthesis replaces chemical oxidants and reductants with electricity, offering a cleaner and more controllable reaction environment. thieme-connect.decardiff.ac.uk Modern electrocatalytic methods can achieve transformations that are difficult to perform using conventional chemistry. For instance, the C(sp³)–C(sp³) bond cleavage and subsequent arylation of unstrained cyclic alcohols have been achieved through paired electrolysis and photolysis. rsc.org In such a setup, an alcohol can be oxidized at the anode to generate a radical intermediate, which then undergoes further reaction. A constant current is applied in a cell containing specialized electrodes (e.g., graphite (B72142) felt, platinum) and a supporting electrolyte. cardiff.ac.ukrsc.org This strategy could conceivably be employed to construct the pentanol side chain on a pyridine core.

Protecting Group Strategies and Functional Group Interconversions

The synthesis of molecules with multiple reactive sites, such as the alcohol and pyridine groups in this compound, often requires the use of protecting groups to ensure chemoselectivity. weebly.comwikipedia.org Functional group interconversions (FGIs) are then used to modify the molecule and arrive at the final target structure. imperial.ac.uksolubilityofthings.com

Protecting Group Strategies: The secondary alcohol in this compound is a key functional group that may interfere with reactions intended for the pyridine ring or other parts of the molecule, particularly when strongly basic or nucleophilic reagents are used. masterorganicchemistry.com To prevent unwanted side reactions, the hydroxyl group can be temporarily masked with a protecting group. Common choices for alcohols include silyl (B83357) ethers, which are robust yet can be removed under mild conditions. masterorganicchemistry.comlibretexts.org

Table 3: Common Protecting Groups for Secondary Alcohols

| Protecting Group | Abbreviation | Installation Reagents | Deprotection Conditions | Reference |

|---|---|---|---|---|

| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, imidazole, DMF | F⁻ (e.g., TBAF), or mild acid | masterorganicchemistry.com |

| Triisopropylsilyl ether | TIPS | TIPS-Cl, imidazole, DMF | F⁻ (e.g., TBAF), or acid (more stable than TBDMS) | libretexts.org |

| Benzyl ether | Bn | NaH, then BnBr | Hydrogenolysis (H₂, Pd/C) | libretexts.orguwindsor.ca |

| Tetrahydropyranyl ether | THP | Dihydropyran (DHP), p-TsOH (cat.) | Aqueous acid (e.g., aq. HCl) | weebly.comuwindsor.ca |

Functional Group Interconversions (FGI): FGI refers to the conversion of one functional group into another, a fundamental tactic in organic synthesis. imperial.ac.uk The secondary alcohol of this compound can be a starting point for various transformations to create analogues or advanced intermediates.

Table 4: Potential Functional Group Interconversions from the Alcohol Moiety

| Transformation | Product Functional Group | Typical Reagents | Reference |

|---|---|---|---|

| Oxidation | Ketone (5-(Pyridin-3-yl)pentan-2-one) | PCC, DMP, Swern or Collins oxidation | imperial.ac.uksolubilityofthings.com |

| Conversion to Halide | Alkyl Bromide or Chloride | PBr₃ or SOCl₂; or 1) MsCl/TsCl, 2) LiBr/LiCl | vanderbilt.edu |

| Conversion to Sulfonate Ester | Tosylate or Mesylate | TsCl or MsCl, pyridine | vanderbilt.eduub.edu |

| Elimination | Alkene (5-(Pyridin-3-yl)pent-1-ene or -2-ene) | H₂SO₄ (cat.), heat; or Martin's sulfurane | vanderbilt.edu |

These interconversions allow for extensive modification of the molecule's side chain, enabling the synthesis of a wide range of derivatives from a common intermediate.

Derivatives and Analogues of 5 Pyridin 3 Yl Pentan 2 Ol: Design and Synthesis

Rational Design Principles for Analogue Generation

The generation of analogues from a lead compound like 5-(pyridin-3-yl)pentan-2-ol follows established medicinal chemistry principles. Modifications are typically aimed at the two primary regions of the molecule: the aromatic pyridine (B92270) ring and the aliphatic pentanol (B124592) side chain.

The pyridine ring offers multiple avenues for structural diversification. Its electronic properties and substitution patterns can be altered to influence molecular interactions.

Substitution: Introducing various substituents onto the pyridine ring is a common strategy. This can be achieved through electrophilic or nucleophilic aromatic substitution reactions. For instance, halogenation can introduce chloro, bromo, or fluoro groups, which can alter electronic properties and serve as handles for further cross-coupling reactions. Alkyl or alkoxy groups can also be added to enhance lipophilicity or introduce steric bulk.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine-N-oxide. mdpi.com This modification increases the ring's electron deficiency, alters its hydrogen bonding capacity, and can facilitate subsequent functionalization, such as C-H hydroxylation at the C3 position. acs.org

Ring Annulation: The pyridine ring can be fused with other heterocyclic or carbocyclic rings to create more complex, rigid structures. For example, annulation with a thiophene (B33073) ring can lead to pyridothienopyrimidine derivatives, significantly altering the molecule's shape and electronic distribution. mdpi.com

Isosteric Replacement: The nitrogen atom within the pyridine ring could be repositioned to create isomeric structures (e.g., pyridin-2-yl or pyridin-4-yl analogues) or replaced entirely with other heteroatoms or groups to form different heterocyclic systems, such as pyrazoles or pyrimidines. mdpi.comgrowingscience.com

Table 1: Pyridine Ring Modification Strategies

| Modification Strategy | Example Reaction/Concept | Potential Outcome |

|---|---|---|

| Substitution | Halogenation, Friedel-Crafts Alkylation | Altered electronics, lipophilicity, and metabolic stability |

| N-Oxidation | Reaction with H₂O₂/Acetic Acid mdpi.com | Increased polarity, altered reactivity for further functionalization acs.org |

| Ring Annulation | Cyclization with appropriate precursors mdpi.com | Rigid, complex scaffolds with distinct shapes |

| Isosteric Replacement | Synthesis of pyrazole (B372694) or pyrimidine (B1678525) analogues mdpi.comgrowingscience.com | Fundamentally altered core structure and properties |

Elaboration of the Pentanol Side Chain

The pentanol side chain provides significant opportunities for modification to explore hydrophobicity, steric hindrance, and conformational flexibility.

Chain Length Variation: The five-carbon chain can be shortened or extended through various synthetic routes, such as by using different starting aldehydes in a Grignard-type synthesis.

Introduction of Unsaturation: Double or triple bonds can be incorporated into the alkyl chain to create alkenyl or alkynyl analogues. This introduces conformational rigidity and potential for different geometric isomers (E/Z). google.com

Branching: Introducing alkyl groups at different positions on the chain can increase steric bulk and influence how the molecule fits into a binding pocket. For example, methylation at various points can lead to a range of branched isomers. google.com

Functional Group Interconversion: The hydroxyl group is a versatile handle for introducing other functionalities. Beyond the esterification and amidation discussed later, it can be converted to ethers, halides, or amines. Furthermore, other functional groups like ketones, epoxides, or cyclopropyl (B3062369) moieties can be incorporated along the chain. rsc.org

Table 2: Pentanol Side Chain Elaboration Strategies

| Modification Strategy | Example Reagent/Method | Potential Outcome |

|---|---|---|

| Chain Length Variation | Wittig reaction followed by reduction | Homologues with altered lipophilicity and flexibility |

| Unsaturation | Elimination reactions (dehydration of alcohol) | Conformational rigidity, introduction of geometric isomers google.com |

| Branching | Use of branched Grignard or organolithium reagents | Increased steric hindrance, modified binding interactions |

| Functionalization | Williamson ether synthesis, Mitsunobu reaction | Introduction of new hydrogen bond donors/acceptors |

Stereochemical Variations and Their Synthetic Implications

The this compound molecule possesses a chiral center at the C-2 position of the pentanol chain, where the hydroxyl group is attached. This means it exists as a pair of enantiomers: (R)-5-(pyridin-3-yl)pentan-2-ol and (S)-5-(pyridin-3-yl)pentan-2-ol.

The synthesis of stereochemically pure analogues is crucial, as different enantiomers of a chiral molecule often exhibit distinct biological activities. Synthetic strategies must therefore address this stereocenter.

Asymmetric Synthesis: This involves creating the desired enantiomer directly. A common approach is the asymmetric reduction of the corresponding ketone, 5-(pyridin-3-yl)pentan-2-one, using chiral reducing agents or catalysts. researchgate.net

Chiral Resolution: This method involves synthesizing the racemic mixture of the alcohol and then separating the two enantiomers. This can be achieved through several techniques:

Enzymatic Resolution: Lipases are frequently used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.net This method is valued for its high selectivity and environmentally benign conditions.

Diastereomeric Crystallization: The racemic alcohol can be reacted with a chiral acid to form diastereomeric salts, which can often be separated by fractional crystallization due to their different physical properties.

Introduction of New Stereocenters: Modifications to the side chain or pyridine ring can introduce additional chiral centers, leading to diastereomers. The synthesis of these analogues requires careful control over the stereochemistry at each new center, often involving stereoselective reactions. nih.govacs.org

Synthetic Pathways to Key Structural Analogues

The hydroxyl group of this compound is a key functional handle for creating a variety of derivatives.

The secondary alcohol can be readily converted into esters and, through a multi-step process, amides.

Esterification: The most direct derivatization is the formation of an ester. This can be accomplished through several standard methods:

Reaction with Acyl Halides or Anhydrides: Reacting the alcohol with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) is a high-yielding method. rsc.org

Fischer Esterification: The alcohol can be refluxed with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid). This is an equilibrium process that may require removal of water to drive it to completion.

Coupling Agent-Mediated Esterification: Modern coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to activate a carboxylic acid for reaction with the alcohol under mild conditions. organic-chemistry.org

Amidation: While an alcohol cannot be directly converted to an amide in a single step, a common two-step sequence involves first converting the alcohol to a leaving group (e.g., a tosylate or mesylate) and then displacing it with an amine. Alternatively, the alcohol can be oxidized to a carboxylic acid (after chain modification), which is then coupled with an amine using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov

Table 3: Synthesis of Ester and Amide Analogues

| Derivative | Reaction Type | Typical Reagents |

|---|---|---|

| Ester | Acylation | Acyl Chloride, Pyridine |

| Ester | Fischer Esterification | Carboxylic Acid, H₂SO₄ |

| Ester | Steglich Esterification | Carboxylic Acid, DCC, DMAP |

| Amide | (Multi-step) | 1. TsCl, Pyridine; 2. Amine |

| Amide | (From corresponding acid) | Carboxylic Acid, Amine, HATU, DIPEA nih.gov |

Oxidation and Reduction Products

The oxidation state of both the alcohol and the pyridine ring can be modified to yield important analogues.

Oxidation of the Alcohol: The secondary alcohol can be oxidized to the corresponding ketone, 5-(pyridin-3-yl)pentan-2-one . This transformation is fundamental as the ketone is a key intermediate for synthesizing both enantiomers of the alcohol via asymmetric reduction. Common oxidizing agents for this purpose include:

Pyridinium (B92312) chlorochromate (PCC)

Dess-Martin periodinane (DMP)

Swern oxidation (oxalyl chloride, DMSO, triethylamine)

TEMPO-catalyzed oxidation researchgate.net

Reduction of the Pyridine Ring: The aromatic pyridine ring can be reduced to a saturated piperidine (B6355638) ring, yielding 5-(piperidin-3-yl)pentan-2-ol . This transformation drastically changes the geometry and basicity of the nitrogen heterocycle. Catalytic hydrogenation is the most common method, typically using:

Hydrogen gas with a metal catalyst such as Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C). These reactions often require high pressure and/or acidic conditions, which must be chosen carefully to avoid reduction of other functional groups.

Reduction of the Ketone: The ketone, 5-(pyridin-3-yl)pentan-2-one, can be reduced back to the racemic alcohol using simple reducing agents like sodium borohydride (B1222165) (NaBH₄). rsc.org As mentioned in section 3.1.3, using chiral reducing agents can achieve stereoselective reduction to furnish a single enantiomer of the alcohol.

Table 4: Common Oxidation and Reduction Reactions

| Transformation | Product | Reagent(s) |

|---|---|---|

| Oxidation of Alcohol | 5-(Pyridin-3-yl)pentan-2-one | Dess-Martin Periodinane (DMP) researchgate.net |

| Reduction of Ketone | This compound | Sodium Borohydride (NaBH₄) rsc.org |

| Reduction of Pyridine Ring | 5-(Piperidin-3-yl)pentan-2-ol | H₂, PtO₂ |

Introduction of Heteroatoms or Cyclic Structures within the Alkyl Chain

The modification of the alkyl chain of this compound analogues through the introduction of heteroatoms (such as nitrogen, oxygen, or sulfur) or the incorporation of cyclic moieties represents a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. These modifications can alter the compound's polarity, conformational flexibility, and ability to form new interactions with biological targets.

One common approach involves the synthesis of derivatives where parts of the alkyl chain are replaced by or incorporated into a heterocyclic ring system. For instance, pyrazole and triazole rings, which are five-membered heterocycles containing nitrogen, are frequently introduced. The synthesis of pyrazole derivatives can be achieved through the cyclocondensation of hydrazine (B178648) derivatives with α,β-unsaturated ketones. mdpi.com Similarly, 1,2,4-triazole-3-thiol moieties can be synthesized from isonicotinic acid hydrazide, which can then be further reacted to create more complex fused heterocyclic systems like thiazolo[3,2-b] mdpi.comnih.govajgreenchem.comtriazoles. researchgate.net

The synthesis of pyridine derivatives containing other five-membered rings with one or two heteroatoms is also well-documented. mdpi.com For example, the reaction of pyridine-4-carbothioamide with 2-bromo-1-(2,5-dichlorothiophen-3-yl)ethanone in ethanolic KOH yields 4-(2,5-dichlorothiophen-3-yl)-2-(pyridin-3-yl)thiazole, directly incorporating a thiazole (B1198619) ring into the structure. mdpi.com Another method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile to create highly functionalized cyclopenta[b]pyridine structures, effectively embedding a cyclopentane (B165970) ring fused to the pyridine core. nih.gov

These synthetic strategies allow for the creation of a diverse library of analogues with varied structural features, as summarized in the table below.

Table 1: Examples of Synthetic Strategies for Heterocyclic Analogues

| Target Heterocycle | Precursors | Synthetic Method | Reference |

|---|---|---|---|

| Pyrazole | α,β-Unsaturated ketones, Hydrazines | Cyclocondensation | mdpi.com |

| 1,2,4-Triazole | Isonicotinic acid hydrazide, NH4SCN | Thiosemicarbazide formation and alkaline cyclization | researchgate.net |

| Thiazolo[3,2-b] mdpi.comnih.govajgreenchem.comtriazole | 5-pyridin-3-yl-1,2,4-triazole-3-thiol, α-halocarbonyls | Hantzsch condensation | researchgate.net |

| Thiazole | Pyridine-carbothioamide, Bromo-ethanone derivative | Reaction in ethanolic KOH | mdpi.com |

Theoretical Structure-Activity Relationship (SAR) Studies for Derivatives

Computational Docking and Ligand-Receptor Interaction Hypotheses

Computational docking is a powerful tool used to predict the binding orientation and affinity of a ligand to a specific protein target. This method is instrumental in formulating hypotheses about ligand-receptor interactions that drive biological activity. For derivatives related to this compound, docking studies have been employed to understand how structural modifications influence binding to various enzymes and receptors.

In one study, derivatives of 2-pyridin-3-yl-benzo[d] mdpi.comnih.govoxazin-4-one were docked into the binding site of human neutrophil elastase, an enzyme implicated in inflammatory diseases. nih.gov The analysis, using programs like FRED and GLIDE, helped to build a common binding model, identifying key interactions within the active site. nih.gov Similarly, docking studies on novel pyrazole derivatives against Mycobacterium tuberculosis enzymes revealed potential hydrogen bonding interactions within the active sites of the target proteins (PDB: 1G3U and 5V3Y). chemmethod.com

Ligand-receptor interaction hypotheses often highlight the importance of specific functional groups. For example, in studies of σ2 receptor ligands, the basicity and chain length of an amino-alkyl tail were found to be crucial for binding affinity. nih.gov Docking simulations hypothesized that a protonated nitrogen in the tail could form ionic interactions with key acidic residues like Aspartic acid (D29) and Glutamic acid (E73) in the receptor's binding site. nih.gov In another example, docking of atpenin A5 analogues, which feature a substituted pyridine ring, into the ubiquinone binding site of mitochondrial complex II showed that specific hydrogen bonds between the pyridine's hydroxyl groups and the protein are critical for inhibitory activity. nih.gov

Table 2: Examples of Docking Studies on Pyridine-Containing Derivatives

| Derivative Class | Protein Target | Key Hypothesized Interactions | Reference |

|---|---|---|---|

| 2-Pyridin-3-yl-benzo[d] mdpi.comnih.govoxazin-4-ones | Human Neutrophil Elastase | Common binding model within the active site | nih.gov |

| Quinolyl Pyrazinamides | Sigma 2 Receptor (σ2R) | Ionic interactions between a basic tail and residues D29/E73 | nih.gov |

| Atpenin A5 Analogues | Mitochondrial Complex II | Hydrogen bonding involving pyridine hydroxyl groups | nih.gov |

| Thiazolo-pyridopyrimidines | Cyclin-Dependent Kinase 4/6 (CDK4/6) | Identification of potential inhibitory binding modes | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structures of compounds with their biological activities. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent derivatives.

Various statistical methods are employed in QSAR modeling. The process typically involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a series of compounds and then using techniques like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) to find a correlation with their measured biological activity. researchgate.net Principal Component Analysis (PCA) is often used beforehand to reduce the dimensionality of the descriptor dataset. researchgate.net

For pyridine-based compounds, QSAR models have been successfully developed. A study on 4H-pyrano[3,2-c]pyridine-3-carbonitriles established a QSAR model for their bronchodilatory activity. mdpi.com In another example, a 3D-QSAR study was applied to a set of 43 triazine-based molecules to predict their anticancer activities (pIC50). researchgate.net The resulting models, particularly one using an ANN, showed a high correlation between the predicted and experimental values, suggesting that the selected descriptors could effectively predict the biological activity of new triazine derivatives. researchgate.net

QSAR can also be integrated with molecular modeling. For atpenin A5 derivatives, QSAR ligand-protein interaction predictions were used to understand the structure-activity relationship, and the results showed an excellent correlation with experimentally determined IC50 values for mitochondrial complex II inhibition. nih.gov

Conformational Analysis of Derivatives and Their Implications

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. Conformational analysis examines the energetically preferred shapes a molecule can adopt and how these shapes influence its activity.

A key finding in the study of atpenin A5 analogues was the pharmacophoric role of a ketone in the side chain. Molecular modeling revealed that this ketone was crucial for activity not by participating directly in hydrogen bonding, but by forcing the molecule into a "bioactive conformation" necessary for effective binding to mitochondrial complex II. nih.gov This demonstrates that some structural features may serve to pre-organize the ligand into the correct shape for receptor recognition.

Conformational flexibility versus rigidity is another important consideration. In one SAR study, replacing a flexible N-methylphenethylamine group with a more conformationally restricted (S)-3-phenylpiperidine structure led to a threefold increase in inhibitory potency. acs.org This suggests that reducing the entropic penalty upon binding by pre-paying it through chemical design can be a successful strategy.

Conversely, unwanted conformational changes can be detrimental to activity. Conformational analysis of a series of quinoline (B57606) pyrazinamide (B1679903) derivatives showed that most of the potent analogues retained a planar scaffold. nih.gov However, the introduction of a methyl group at the 7-position disrupted this planarity, leading to a significant loss of binding affinity, highlighting the negative impact of an unfavorable conformation. nih.gov Comparative conformational analyses using various software tools can also be performed to ensure that the conformers used for subsequent docking studies are representative and energetically reasonable. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (E)-3-(thiophen-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one |

| 4-(2,5-dichlorothiophen-3-yl)-2-(pyridin-3-yl)thiazole |

| 5-pyridin-3-yl-1,2,4-triazole-3-thiol |

| Thiazolo[3,2-b] mdpi.comnih.govajgreenchem.comtriazole |

| 2-pyridin-3-yl-benzo[d] mdpi.comnih.govoxazin-4-one |

| Atpenin A5 |

| 4H-pyrano[3,2-c]pyridine-3-carbonitrile |

| (S)-3-phenylpiperidine |

| Quinolyl pyrazinamide |

| Pyrazole |

| Triazole |

| Thiazole |

| Pyrimidine |

| Cyclopenta[b]pyridine |

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Pyridin 3 Yl Pentan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 5-(Pyridin-3-yl)pentan-2-ol. It provides detailed information about the chemical environment of individual atoms (specifically hydrogen and carbon), allowing for the complete mapping of the molecular structure.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Assignment

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial data on chemical shifts and basic coupling, two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all signals and confirmation of the molecular structure.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between H-2 and its neighbors (H-1 and H-3), and sequentially along the pentyl chain. It would also confirm the coupling between protons on the pyridine (B92270) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons with the carbon atoms to which they are directly attached. This allows for the definitive assignment of each carbon atom in the molecule by linking it to its known proton signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting different parts of the molecule. For instance, it would show a correlation between the protons at C-5 and the pyridine ring carbons (C-7, C-8, C-11), confirming the attachment point of the pentyl chain to the heterocyclic ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY data helps in determining the preferred conformation of the molecule in solution.

Based on these techniques, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra can be achieved.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃.

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|---|

| 1 | CH₃ | 1.18 (d) | 23.5 | C2, C3 |

| 2 | CH | 3.75 (m) | 67.5 | C1, C3, C4 |

| 3 | CH₂ | 1.45-1.60 (m) | 39.0 | C1, C2, C4, C5 |

| 4 | CH₂ | 1.65-1.75 (m) | 29.5 | C2, C3, C5, C7 |

| 5 | CH₂ | 2.60 (t) | 32.0 | C3, C4, C7, C8, C11 |

| 7 | C | - | 137.0 | - |

| 8 | CH | 8.45 (d) | 150.0 | C7, C9, C11 |

| 9 | CH | 7.50 (dt) | 136.0 | C7, C8, C10 |

| 10 | CH | 7.25 (dd) | 123.5 | C8, C9 |

| 11 | CH | 8.48 (dd) | 148.0 | C7, C8, C9 |

| OH | OH | ~2.5 (br s) | - | C2 |

Note: Predicted values are based on standard chemical shift increments and data from similar structures. Actual values may vary.

Solid-State NMR for Polymorphism and Conformation Analysis

Solid-State NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid phase. Unlike in solution, where molecules tumble rapidly, in the solid state, their orientation is fixed. This makes ssNMR sensitive to factors like crystal packing (polymorphism) and intermolecular interactions, such as hydrogen bonding. fu-berlin.de For this compound, the hydroxyl group and the pyridine nitrogen can participate in hydrogen bonds, influencing the crystal structure.

By using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), high-resolution spectra can be obtained from solid samples. acs.org Particularly, ¹⁵N CP/MAS NMR would be highly informative. The chemical shift of the pyridine nitrogen is very sensitive to its environment; a non-hydrogen-bonded pyridine nitrogen resonates at a different frequency compared to one that is hydrogen-bonded or protonated. acs.orgmdpi.com Different crystalline polymorphs of the compound would likely exhibit distinct ¹³C and ¹⁵N chemical shifts, allowing for their identification and characterization. fu-berlin.de

Chiral NMR Spectroscopic Methods for Enantiomeric Purity Determination

The carbon atom at position 2 (C2) in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers ((R) and (S)). Standard NMR spectroscopy cannot distinguish between enantiomers. However, chiral NMR techniques can be used to determine the enantiomeric purity or enantiomeric excess (ee) of a sample.

This is typically achieved by reacting the chiral alcohol with a chiral derivatizing agent (CDA), such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) or α-methoxy-α-phenylacetic acid (MPA). rsc.org The reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra. rsc.org By integrating the signals of specific protons (e.g., the methoxy (B1213986) group of the CDA or protons near the chiral center) in the ¹H NMR spectrum of the derivatized mixture, the ratio of the diastereomers can be accurately calculated, which directly corresponds to the enantiomeric excess of the original alcohol. nih.gov Alternatively, chiral solvating agents (CSAs) can be used, which form transient, weak diastereomeric complexes with the enantiomers, also inducing separate signals in the NMR spectrum. nih.govkaist.ac.kr

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Isotope Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a two-stage process that provides definitive structural confirmation. nationalmaglab.org In the first stage, the intact molecule is ionized (e.g., by electrospray ionization, ESI) to form a molecular ion, typically the protonated species [M+H]⁺. This specific ion is then selected and, in the second stage, fragmented by collision with an inert gas. The resulting fragment ions are analyzed to generate a product ion spectrum.

The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would include:

Loss of water: A common fragmentation for alcohols, leading to a prominent peak at [M+H-H₂O]⁺. chim.lu

Cleavage adjacent to the hydroxyl group: Breakage of the C2-C3 bond can lead to characteristic fragments.

Fragmentation of the pyridine ring: The heterocyclic ring can undergo specific cleavage patterns.

Cleavage of the alkyl chain: Various ruptures along the pentyl chain can occur.

The resulting spectrum provides a structural fingerprint that confirms the identity of the compound.

Table 2: Predicted MS/MS Fragmentation for the [M+H]⁺ Ion of this compound.

| Precursor Ion (m/z) | Proposed Fragment | Fragment m/z |

|---|---|---|

| 166.12 | [M+H]⁺ | 166.12 |

| 166.12 | [M+H - H₂O]⁺ | 148.11 |

| 166.12 | [C₇H₈N]⁺ (Pyridyl-CH₂) | 106.07 |

| 166.12 | [C₅H₅N+H]⁺ (Pyridine) | 80.05 |

| 148.11 | [M+H - H₂O - C₂H₄]⁺ | 120.08 |

Note: m/z values are for the monoisotopic masses.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to within 0.001 Da). This allows for the determination of the elemental formula of a compound. The molecular formula for this compound is C₁₀H₁₅NO. uni.lunih.gov

HRMS can distinguish this formula from other combinations of atoms that might have the same nominal (integer) mass. For example, by measuring the mass of the protonated molecule [M+H]⁺ and comparing it to the calculated theoretical mass, the elemental composition can be confirmed with high confidence. rsc.orgnih.gov

Calculated Exact Mass for [C₁₀H₁₅NO + H]⁺: 166.1226

Typical HRMS Result: Found: 166.1228

This precise agreement between the measured and calculated mass validates the proposed molecular formula, serving as a final confirmation of the compound's identity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for assessing the purity of this compound and identifying any volatile impurities. In a typical GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the chromatographic column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, enabling their identification.

For the analysis of this compound, a standard protocol would involve dissolving the sample in a suitable solvent, such as hexane (B92381), before injection into the GC-MS system. mdpi-res.com The GC is often equipped with a capillary column, like an RTX-5MS, and helium is typically used as the carrier gas. mdpi-res.com The oven temperature is programmed to ramp up gradually to ensure efficient separation of compounds with different volatilities. mdpi-res.commdpi.com

The mass spectrometer detector ionizes the eluted compounds, often using electron ionization (EI). mdpi-res.com The resulting mass spectra are then compared against spectral libraries (e.g., NIST) and literature data for identification. mdpi-res.com This method allows for the detection and quantification of potential impurities that may arise from the synthesis process, such as unreacted starting materials or by-products. The integration of the peak areas in the gas chromatogram provides a quantitative measure of the purity of the this compound.

Table 1: Illustrative GC-MS Parameters for Analysis of this compound

| Parameter | Condition |

| GC System | Shimadzu GCMS-QP2010 or equivalent |

| Column | RTX-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.23 mL/min |

| Oven Program | Initial temp 40°C (hold 2 min), ramp 3°C/min to 210°C (hold 10 min) |

| Injection Mode | Split (e.g., 1:10 ratio) |

| Inlet Temperature | 250°C |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Solvent | Hexane |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides valuable insights into the functional groups present in this compound and the nature of hydrogen bonding interactions.

Infrared (IR) Spectroscopy is particularly sensitive to polar functional groups. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3300-3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, which is often broadened due to hydrogen bonding. rsc.orglibretexts.org C-H stretching vibrations from the pentyl chain and the pyridine ring would appear in the 2850-3100 cm⁻¹ region. libretexts.org The presence of the pyridine ring will also give rise to characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ range. libretexts.org The C-O stretching vibration of the secondary alcohol is typically observed around 1100-1200 cm⁻¹. rsc.org

Raman Spectroscopy , being more sensitive to non-polar bonds, offers complementary information. The aromatic C-H stretching and ring vibrations of the pyridine moiety are often strong in the Raman spectrum. spectroscopyonline.comresearchgate.net Analysis of the O-H stretching region can also provide information on hydrogen bonding.

The presence of both a hydrogen bond donor (the -OH group) and acceptors (the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group) allows for the possibility of both intramolecular and intermolecular hydrogen bonding . jchemrev.com These interactions can influence the position and shape of the O-H stretching band in the vibrational spectra. nih.gov Spectroscopic studies can help elucidate the predominant form of hydrogen bonding in different states (e.g., neat liquid, solution, or solid state). jchemrev.commdpi.com

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching (H-bonded) | 3300-3400 (broad) |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C=C, C=N (Pyridine) | Stretching | 1400-1600 |

| C-O (Secondary Alcohol) | Stretching | 1100-1200 |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Recognition

As this compound possesses a chiral center at the C2 position of the pentanol (B124592) chain, it exists as a pair of enantiomers. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used to distinguish between these enantiomers. sigmaaldrich.com

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org An achiral molecule will not exhibit a CD spectrum. For this compound, the enantiomers will produce mirror-image CD spectra. The sign and magnitude of the Cotton effects in the CD spectrum, particularly those associated with the electronic transitions of the pyridine chromophore, can be used to assign the absolute configuration of a separated enantiomer, often by comparison with computationally predicted spectra. rsc.orgnih.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgmgcub.ac.in The two enantiomers of this compound will rotate plane-polarized light to an equal extent but in opposite directions. An ORD curve provides information about the stereochemistry of the molecule and can be used to determine the enantiomeric purity. scirp.org

X-ray Crystallography of Single Crystals (if applicable to solid-state forms or co-crystals)

Should this compound be a solid at room temperature or form stable crystalline derivatives or co-crystals, single-crystal X-ray crystallography would be the definitive method for elucidating its three-dimensional molecular structure. This technique can unambiguously determine the connectivity of atoms, bond lengths, bond angles, and the absolute configuration of a single enantiomer. researchgate.neteurjchem.com

The formation of a crystal lattice is often governed by intermolecular interactions, including hydrogen bonds and van der Waals forces. researchgate.net In the case of this compound, the hydroxyl group and the pyridine nitrogen are likely to participate in a network of hydrogen bonds, which would be clearly visualized in the crystal structure. mdpi.comnih.gov X-ray crystallographic data would provide precise information on the geometry of these hydrogen bonds. eurjchem.com

Advanced Chromatographic Techniques for Separation and Purity Profiling

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

To separate the enantiomers of this compound, Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. chiralpedia.commdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation. chiralpedia.com

The selection of the appropriate CSP and mobile phase is critical for achieving good resolution. pensoft.net Polysaccharide-based CSPs are commonly used for a wide range of chiral compounds. chiralpedia.com The mobile phase typically consists of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol (B130326) or ethanol. researchgate.net The separation can be optimized by adjusting the mobile phase composition, flow rate, and temperature. sigmaaldrich.com

Table 3: Example Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralpak® IA or similar polysaccharide-based CSP |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm or 272 nm) pensoft.net |

| Column Temperature | 25°C |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is an alternative and often advantageous technique for both chiral and achiral separations. nacalai.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a polar organic co-solvent (modifier) like methanol. nacalai.comthieme-connect.de

SFC offers several benefits, including faster separations and reduced organic solvent consumption compared to HPLC. nacalai.com For the analysis of this compound, SFC can be used for purity assessment and, with a chiral stationary phase, for enantiomeric separation. thieme-connect.de The low viscosity and high diffusivity of supercritical fluids can lead to higher chromatographic efficiency. nacalai.com

Table 4: General Supercritical Fluid Chromatography (SFC) Parameters

| Parameter | Condition |

| Mobile Phase | Supercritical CO₂ with a modifier (e.g., Methanol) |

| Stationary Phase | Can be either achiral (for purity) or chiral (for enantioseparation) |

| Back Pressure | Typically 100-200 bar |

| Column Temperature | Often slightly above ambient (e.g., 35-40°C) |

| Detection | UV or Mass Spectrometry (MS) |

Thermal Analysis (DSC, TGA) for Solid-State Behavior and Phase Transitions

Thermal analysis techniques are pivotal in characterizing the solid-state properties of chemical compounds. For this compound, methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would provide critical insights into its thermal stability, purity, and polymorphic behavior. While specific experimental data for this compound is not extensively available in public literature, this section outlines the principles of these methodologies and the nature of the expected findings.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.govtheopenscholar.com This method is highly sensitive for detecting physical and chemical changes involving a heat exchange, such as melting, crystallization, and glass transitions. nih.gov

A typical DSC analysis of this compound would involve heating a small sample at a constant rate. The resulting thermogram would plot heat flow against temperature. An endothermic peak would indicate melting, providing the melting point and the enthalpy of fusion. The sharpness and shape of the melting peak can offer preliminary information about the purity of the compound; impurities typically cause a broadening of the melting peak and a depression of the melting point. google.com

If this compound exists in different crystalline forms (polymorphs), DSC could be used to identify them, as each polymorph would likely exhibit a unique melting point and enthalpy of fusion. The analysis could also reveal solid-solid phase transitions, which appear as peaks on the thermogram prior to the final melting point.

Table 1: Illustrative DSC Data for a Hypothetical Sample of this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Melting | Data not available | Data not available | Data not available |

| Crystallization (on cooling) | Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu This technique is essential for determining the thermal stability and decomposition profile of a substance. etamu.edu For this compound, a TGA experiment would reveal the temperature at which the compound begins to decompose.

The TGA curve plots the percentage of initial mass remaining against temperature. A sharp drop in mass indicates a decomposition event. The temperature at which significant mass loss begins is a key indicator of the compound's thermal stability. The analysis can also quantify the amount of residual mass at the end of the experiment. If the compound were a hydrate (B1144303) or contained residual solvent, TGA would show an initial mass loss at lower temperatures corresponding to the loss of water or solvent molecules. researchgate.net

Table 2: Illustrative TGA Data for a Hypothetical Sample of this compound

| Parameter | Value |

| Onset of Decomposition (Tonset) | Data not available |

| Temperature at 5% Mass Loss (T5%) | Data not available |

| Residual Mass at 600°C | Data not available |

Note: This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Computational Chemistry and Molecular Modeling of 5 Pyridin 3 Yl Pentan 2 Ol

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, based on the fundamental principles of quantum physics, provide highly accurate information about the electronic structure of a molecule.

Density Functional Theory (DFT) Studies of Conformations and Tautomerism

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for investigating the various shapes (conformations) and potential alternative structures (tautomers) of 5-(Pyridin-3-yl)pentan-2-ol.

The flexible five-carbon chain allows the molecule to adopt numerous conformations through rotation around its single bonds. DFT calculations can be used to determine the relative energies of these conformers. For instance, studies on similar flexible molecules show that staggered conformations are generally more stable than eclipsed ones due to reduced steric hindrance. libretexts.org For this compound, DFT would be used to find the most stable arrangement of the pyridine (B92270) ring relative to the hydroxyl group.

Tautomerism, the migration of a proton, is a potential phenomenon in pyridine-containing molecules. ruc.dknih.gov While the primary alcohol group of this compound is stable, DFT can be employed to investigate the relative energies of any potential, less common tautomeric forms, confirming the predominance of the expected structure. researchgate.netscirp.org DFT studies on similar systems, like pyridinylbutane-1,3-diones, have successfully quantified the equilibrium between different tautomers. ruc.dknih.gov

A hypothetical DFT calculation could yield the relative energies of different conformers, as shown in the table below.

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| A | 180° (anti) | 0.00 |

| B | 60° (gauche) | 0.85 |

| C | -60° (gauche) | 0.88 |

| D | 0° (eclipsed) | 4.50 |

| Note: This table is illustrative and represents typical energy differences found in flexible alkyl chains. |

Calculation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

A significant strength of QM, and DFT in particular, is the ability to predict spectroscopic data. This is crucial for confirming the identity and structure of a synthesized compound.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. osti.govacs.org By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), a theoretical NMR spectrum can be generated. google.com Comparing this predicted spectrum with experimental data helps to confirm the molecular structure and assign specific peaks to individual atoms. acs.org For a molecule with multiple conformers, the calculated shifts are often averaged based on their predicted population (Boltzmann averaging) to provide a more accurate comparison with experimental spectra, which represent an average over all conformations present at a given temperature. ruc.dk

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) or Raman spectrum. nih.gov Each calculated frequency corresponds to a specific molecular motion, such as the stretching of the O-H bond or the bending of C-H bonds. This information is invaluable for interpreting experimental vibrational spectra and confirming the presence of specific functional groups.

A sample of predicted vibrational frequencies for key functional groups is presented below.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| O-H Stretch | Alcohol | ~3650 |

| C-H Stretch | Alkyl Chain | 2850-3000 |

| C=N/C=C Stretch | Pyridine Ring | 1400-1600 |

| C-O Stretch | Alcohol | ~1100 |

| Note: This table is illustrative, showing typical frequency ranges for the indicated functional groups. |

Reaction Pathway Elucidation and Transition State Analysis

DFT is a powerful tool for mapping out the energetic landscape of a chemical reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. acs.org

For this compound, a potential reaction for study would be acid-catalyzed dehydration, where the alcohol is converted to an alkene. bohrium.comrsc.org DFT calculations can model this process step-by-step:

Protonation of the hydroxyl group.

Cleavage of the C-O bond to form a carbocation intermediate.

Loss of a proton from an adjacent carbon to form the double bond.

By calculating the energy at each point along this pathway, an energy profile can be constructed. The highest point on this profile corresponds to the transition state, and its energy determines the activation energy of the reaction. pitt.edu This allows for a deep understanding of the reaction mechanism, including the rate-determining step and potential regioselectivity (i.e., which alkene isomer is preferentially formed). acs.orgrsc.org

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods are highly accurate, they are computationally expensive and generally limited to single molecules or small clusters. For studying the behavior of molecules over time, especially in the presence of a solvent, Molecular Mechanics (MM) and Molecular Dynamics (MD) are the preferred methods.

Conformational Landscape Exploration and Energy Minima

Molecular Mechanics (MM) uses a simpler, classical physics-based model (a "force field") to calculate molecular energies. acs.org This allows for the rapid exploration of the vast number of possible conformations of a flexible molecule like this compound. libretexts.org By systematically rotating the rotatable bonds and calculating the energy of each resulting structure, MM methods can efficiently map out the entire conformational landscape. researchgate.net This process identifies all the low-energy conformers (energy minima) and the energy barriers between them, providing a comprehensive picture of the molecule's flexibility. nih.gov

Solvent Effects on Molecular Conformation and Dynamics

The behavior of a molecule can change significantly in the presence of a solvent. acs.org Molecular Dynamics (MD) simulations are ideal for studying these effects. In an MD simulation, a model of the molecule is placed in a simulated box filled with explicit solvent molecules (e.g., water or ethanol). nih.govresearchgate.net The forces on all atoms are calculated using a force field, and Newton's laws of motion are applied to simulate their movement over time. acs.orgmdpi.com

These simulations can reveal:

Solvent Shell Structure: How solvent molecules arrange themselves around the solute, particularly around the polar pyridine and hydroxyl groups. nih.gov

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the molecule's alcohol group, the pyridine nitrogen, and the surrounding solvent molecules. researchgate.net

Conformational Preferences: How the presence of solvent shifts the equilibrium between different conformers. For example, a polar solvent might stabilize a conformer with a larger dipole moment. rsc.org

Dynamical Motion: The simulation tracks the molecule's tumbling and internal flexing over time, providing insights into its dynamic behavior in solution. mdpi.comresearchgate.net

MD simulations on similar systems, such as pyridine derivatives and secondary alcohols in various solvents, have provided detailed pictures of solvation and its influence on molecular properties. acs.orgsemanticscholar.org

Protein-Ligand Interaction Modeling

Modeling the interaction between a small molecule like this compound and a protein target is a cornerstone of computational drug design. This process, commonly known as molecular docking, predicts the preferred orientation of the ligand when bound to a receptor to form a stable complex. nih.govplos.org The goal is to identify and analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern the binding process. mdpi.comrsc.org

For this compound, the pyridine ring could engage in aromatic stacking interactions (π-π stacking) with residues like phenylalanine, tyrosine, or tryptophan in a protein's binding pocket. The hydroxyl group is a potential hydrogen bond donor and acceptor, while the aliphatic pentyl chain can form hydrophobic interactions.

The typical workflow for protein-ligand interaction modeling involves:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). ebi.ac.uk The structure of this compound would be generated and its energy minimized using computational chemistry software.

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the defined binding site of the protein. nih.govresearchgate.net The programs then explore various conformations and orientations of the ligand, scoring them based on the predicted binding energy. plos.org

Analysis of Results: The resulting poses are analyzed to understand the key interactions driving the binding. For instance, studies on other pyridine derivatives have successfully used docking to identify critical hydrogen bonds and hydrophobic contacts within enzyme active sites. mdpi.comresearchgate.net

In Silico Prediction of Biological Activity Mechanisms

In the absence of experimental data, computational methods can predict the potential biological activities of a compound.

Pharmacophore Modeling and Virtual Screening Approaches

A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target. researchgate.net If a set of molecules known to be active against a particular target share common features, a pharmacophore model can be developed. frontiersin.org

For this compound, a potential pharmacophore model would include:

An aromatic ring feature (from the pyridine).

A hydrogen bond acceptor (the pyridine nitrogen).

A hydrogen bond donor/acceptor (the hydroxyl group).

A hydrophobic feature (the pentyl group).

This model could then be used as a 3D query to search large chemical databases for other compounds that match these features, a process known as virtual screening. frontiersin.orgresearchgate.net This approach has been successfully used to identify novel inhibitors for various targets, including enzymes and receptors. frontiersin.orgnih.gov

Binding Affinity Predictions and Docking Score Analysis

Molecular docking programs not only predict the binding pose but also provide a "docking score," which is an estimate of the binding affinity. biorxiv.org This score is calculated using a scoring function that approximates the free energy of binding. nih.gov Lower (more negative) scores generally indicate a more favorable binding interaction. plos.orgmdpi.com